- Bimetallic tandem catalysis-enabled enantioselective cycloisomerization/carbonyl-ene reaction for construction of 5-oxazoylmethyl α-silyl alcoholChemical Science, 2023, 14(31), 8315-8320,
Cas no 932-31-0 (2-Tolylmagnesium Bromide)

2-Tolylmagnesium Bromide structure
Produktname:2-Tolylmagnesium Bromide
2-Tolylmagnesium Bromide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Magnesium,bromo(2-methylphenyl)-
- (O)-Tolylmagnesium bromide solution
- magnesium,methylbenzene,bromide
- O-TOLYLMAGNESIUM BROMIDE
- O-TOLYLMAGNESIUM BROMIDE 1M THF
- o-Tolylmagnesium Bromide, 1.0 M solution in THF, SpcSeal
- o-Tolylmagnesium bromide, 2.0 M solution in diethyl ether, in resealable bottle
- 2.0 M solution in diethyl ether ,MkSeal
- 2-Methylphenylmagnesium bromide
- 2-TOLYL MAGNESIUM BROMIDE
- o-TolylMagnesiuM broMide solution
- -Tolylmagnesium bromide solution
- Bromo-o-tolylmagnesium
- 2-Tolylmagnesium bromide
- bromo(2-methylphenyl)magnesium
- o-Methylphenylmagnesium bromide
- o-tolyl magnesium bromide
- C7H7BrMg
- o-Tolylmagnesium bromide, 2M solution in diethyl ether, AcroSeal(R)
- tolylmagnesium bromide
- o-Tolylmagnesiumbromid
- toluylmagnesium bromide
- bromo(o-tolyl)magnesium
- o-tolyl-magnesiumbromide
- 2-toluylmagnesium bromide
- o-toluyl magnesium bromid
- Bromo(2-methylphenyl)magnesium (ACI)
- Magnesium, bromo-o-tolyl- (7CI, 8CI)
- o-Tolylmagnesium bromide (6CI)
- Ortho-methylphenylmagnesium bromide
- 2-Tolylmagnesium Bromide
-
- MDL: MFCD00010350
- Inchi: 1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1
- InChI-Schlüssel: DVXDIGKNJYSMFM-UHFFFAOYSA-M
- Lächelt: Br[Mg]C1C(C)=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 193.95800
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 0
- Komplexität: 145
- Anzahl kovalent gebundener Einheiten: 3
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- Topologische Polaroberfläche: 0
- XLogP3: nichts
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.013 g/mL at 25 °C
- Flammpunkt: −40 °F
- PSA: 0.00000
- LogP: 2.64080
- Löslichkeit: Nicht bestimmt
- Sensibilität: Empfindlich gegen Feuchtigkeit und Luft
2-Tolylmagnesium Bromide Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Danger
- Gefahrenhinweis: H225,H302,H314,H335,H371,H372
- Warnhinweis: P210,P233,P241,P260,P264,P270,P271,P280,P301+P330+P331,P303+P361+P353,P310,P304+P340,P305+P351+P338,P363,P403+P233,P405,P501
- Transportnummer gefährlicher Stoffe:UN 3399 4.3/PG 1
- Code der Gefahrenkategorie: R12;R14;R34;R40;R20/21/22
- Sicherheitshinweise: S16; S26; S33; S36/37/39; S45
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R12
- Gefahrenklasse:3/8
- PackingGroup:II
2-Tolylmagnesium Bromide Zolldaten
- HS-CODE:2931900090
- Zolldaten:
China Zollkodex:
2931900090Übersicht:
2931900090. Andere organisch-anorganische Verbindungen. MwSt:17.0% Steuerrückerstattungssatz:13.0% Regulatorische Bedingungen:AB (Zollabfertigungsformular für eingehende Waren, Zollabfertigungsformular für ausgehende Waren). MFN-Tarif:6,5% allgemeiner Tarif:30,0%
Zusammenfassung:
2931900090. andere anorganische Verbindungen. MwSt:17,0%.; Steuerermäßigungssatz:13,0%.; Aufsichtsbedingungen:AB(Bescheinigung über die Kontrolle der Waren im Inland, Bescheinigung über die Kontrolle der Waren im Auslauf). MFN-Tarif:6,5% Allgemeintarif:30,0%
2-Tolylmagnesium Bromide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009951-500ml |
2-Tolylmagnesium Bromide |
932-31-0 | 1.0 M in Tetrahydrofuran | 500ml |
¥553 | 2024-05-20 | |
TRC | T536760-1g |
2-Tolylmagnesium Bromide |
932-31-0 | 1g |
45.00 | 2021-07-16 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121178-500ml |
2-Tolylmagnesium Bromide |
932-31-0 | 1.0 M in Tetrahydrofuran | 500ml |
¥460.90 | 2023-09-01 | |
abcr | AB142696-100 g |
o-Tolylmagnesium bromide, 17%, 0.9 M in THF; . |
932-31-0 | 17% | 100 g |
€163.60 | 2023-07-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1698-100G |
o-Tolylmagnesium Bromide (ca. 17% in Tetrahydrofuran, ca. 0.9mol/L) |
932-31-0 | 100g |
¥460.00 | 2024-04-15 | ||
abcr | AB142696-100g |
o-Tolylmagnesium bromide, 17%, 0.9 M in THF; . |
932-31-0 | 17% | 100g |
€157.20 | 2025-02-13 | |
A2B Chem LLC | AI66185-100g |
o-Tolylmagnesium bromide solution |
932-31-0 | 100g |
$84.00 | 2024-05-20 | ||
A2B Chem LLC | AI66185-100ml |
o-Tolylmagnesium bromide solution |
932-31-0 | 100ml |
$230.00 | 2024-07-18 | ||
A2B Chem LLC | AI66185-500ml |
o-Tolylmagnesium bromide solution |
932-31-0 | 500ml |
$536.00 | 2024-07-18 | ||
TRC | T536760-25g |
2-Tolylmagnesium Bromide |
932-31-0 | 25g |
140.00 | 2021-07-16 |
2-Tolylmagnesium Bromide Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; rt; 10 min, reflux; 1 h, reflux
Referenz
- Pushing steric limits in osmium(IV) tetraaryl complexesDalton Transactions, 2022, 51(27), 10558-10570,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 30 min, rt; 1 h, reflux; cooled
Referenz
- Diastereodivergent synthesis of chromeno[2,3-b]chromenes by tuning all of the reactivity centers of isocyanoacetateChemical Communications (Cambridge, 2022, 58(44), 6433-6436,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 10 min, reflux; 1 h, reflux
Referenz
- An improved route to osmium(IV) tetraaryl complexesChemRxiv, 2020, 1, 1-11,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 3 h, rt
Referenz
- Synthesis of Sulfur-Containing Oxindoles by Photoinduced Alkene Difunctionalization via Sulfur 1,2-RelocationOrganic Letters, 2023, 25(5), 750-755,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h
Referenz
- Redox-neutral access to 3,3'-disubstituted oxindoles via radical coupling reactionsOrganic Chemistry Frontiers, 2022, 9(15), 4164-4170,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; reflux
Referenz
- Ultralong room temperature phosphorescence and ultraviolet fluorescence from simple triarylphosphine oxidesJournal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2022, 10(23), 9124-9131,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; rt; 15 - 30 min, rt
Referenz
- A Convenient Synthesis of Benzonitriles via Electrophilic Cyanation with N-CyanobenzimidazoleChemistry - A European Journal, 2010, 16(16), 4725-4728,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ; 2 min, heated; 3 h, 0 °C; 30 min, 0 °C
Referenz
- Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]PropellaneAngewandte Chemie, 2017, 56(41), 12774-12777,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: 1,2-Dibromoethane , Magnesium Solvents: Tetrahydrofuran ; rt; 1 h, rt
Referenz
- Dual nickel photocatalysis for O-aryl carbamate synthesis from carbon dioxideJournal of Organic Chemistry, 2023, 88(6), 3822-3829,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h, rt → 70 °C
Referenz
- Synthesis of Chiral Diarylmethylamines by Cobalt-Catalyzed Enantioselective C-H AlkoxylationAngewandte Chemie, 2023, 62(28),,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 1 h, rt
Referenz
- Silylium-Ion-Promoted Skeletal Reorganization of β-Silylated Cyclopropanes Bearing an Allyl Group at the Silicon Atom Coupled with Intermolecular Formation of a Quaternary Carbon AtomACS Catalysis, 2022, 12(19), 12310-12314,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; heated; 2 h, reflux
Referenz
- Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategyNature Communications, 2023, 14(1),,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 1 h, 40 °C
Referenz
- Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon NucleophilesAngewandte Chemie, 2023, 62(16),,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether , Tetrahydrofuran ; rt; rt → 50 °C
Referenz
- Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric HydrogenationOrganic Letters, 2023, 25(20), 3644-3648,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Referenz
- Tris(pentafluorophenyl)borane-Catalyzed Stereospecific Bromocyanation of Styrene Derivatives with Cyanogen BromideOrganic Letters, 2023, 25(14), 2537-2542,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referenz
- Carbonylative Co- and Terpolymerizations of 10-Undecen-1-ol: A Route to Polyketoesters with Tunable CompositionsACS Catalysis, 2022, 12(23), 14629-14636,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; heated; reflux
Referenz
- Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in WaterOrganic Letters, 2022, 24(28), 5029-5033,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 20 min, reflux; 6 h, reflux
Referenz
- Enantioselective Construction of Sila-bicyclo[3.2.1] Scaffolds Bearing Both Carbon- and Silicon-StereocentersACS Catalysis, 2022, 12(22), 13999-14005,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 2 min, rt
1.2 Solvents: Tetrahydrofuran ; 3 h, rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 3 h, rt; 30 min, rt
Referenz
- Visible-Light-Induced Aerobic Oxidation of Tertiary Silanes to Silanols using Molecular Oxygen as an OxidantSynthesis, 2023, 55(5), 765-772,
2-Tolylmagnesium Bromide Preparation Products
2-Tolylmagnesium Bromide Verwandte Literatur
-
1. Oxoaryls of rhenium-(V) and -(VI) and osmium(VI). X-Ray crystal structures of dimesityldioxorhenium(VI), tetramesityloxorhenium(VI), and dimesityldioxoosmium(VI)Pericles Stravropoulos,Peter G. Edwards,Torsten Behling,Geoffrey Wilkinson,Majid Motevalli,Michael B. Hursthouse J. Chem. Soc. Dalton Trans. 1987 169
-
Joseph M. Parr,Clarissa Olivar,Thomas Saal,Ralf Haiges,Michael S. Inkpen Dalton Trans. 2022 51 10558
-
Jianming Yan,Naohiko Yoshikai Org. Chem. Front. 2017 4 1972
-
4. 408. The action of grignard reagents on desyl chloride. Part I. Aryl grignard reagentsRobert Roger,Alexander McGregor J. Chem. Soc. 1934 1850
-
5. 102. The synthesis of substituted benzoins and of deoxybenzoinsRobert Roger,Alexander McGregor J. Chem. Soc. 1934 442
932-31-0 (2-Tolylmagnesium Bromide) Verwandte Produkte
- 1803591-86-7(potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate)
- 2228791-59-9(1-(3-chloroprop-1-en-2-yl)-2,5-difluoro-4-methylbenzene)
- 18085-47-7(N-(2-Methylpyridin-4-yl)acetamide)
- 2097914-82-2(2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide)
- 1267110-68-8(2-butyl(ethyl)amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol)
- 2228548-32-9(2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid)
- 4248-19-5(tert-Butyl carbamate)
- 1601778-02-2(4-(pent-3-yn-1-yl)aminobenzoic acid)
- 2981-96-6(2(3H)-Furanone, dihydro-4,5,5-trimethyl-)
- 1458593-82-2(1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine)
Empfohlene Lieferanten
Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge